1H-imidazol-2-yl(pyridin-3-yl)methanol
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Overview
Description
“1H-imidazol-2-yl(pyridin-3-yl)methanol” is a compound with the CAS Number: 1518433-09-4 . It has a molecular weight of 175.19 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “1H-imidazol-2-yl(pyridin-3-yl)methanol” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including “1H-imidazol-2-yl(pyridin-3-yl)methanol”, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
“1H-imidazol-2-yl(pyridin-3-yl)methanol” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Hypnotic and Sedative Effects
Research on imidazo-pyridine derivatives, such as zolpidem, has demonstrated their significant hypnotic activity, which contributes to their use in managing sleep disorders. Studies have shown that these compounds can increase slow-wave sleep in young adults and reduce awake activity in middle-aged subjects without causing significant changes in REM sleep. This suggests their potential utility in treating transient and short-term insomnia, especially in middle-aged individuals, where next-day performance impairment is a concern (Nicholson & Pascoe, 1986).
Cardioprotective Properties
Certain imidazo-pyridine derivatives, identified through their chemical structure related to 1H-imidazol-2-yl(pyridin-3-yl)methanol, have been investigated for their cardioprotective effects. For instance, AR-L 115 BS has been studied for its ability to improve hemodynamic parameters in patients with acute myocardial infarction and coronary artery disease. These studies highlight the compound's potential to reduce cardiac preload and increase cardiac output, combining positive inotropic and vasodilating actions without significant adverse effects (Nebel, Sabin, & Surawitzki, 1981); (Weikl, Kohlschütter, Durst, & Lang, 1981).
Antidote for Methanol Poisoning
Research has also explored the use of fomepizole, an inhibitor of alcohol dehydrogenase, in treating methanol poisoning. Fomepizole's ability to prevent the formation of toxic metabolites from methanol underscores its importance as a therapeutic strategy in both adult and pediatric cases of methanol intoxication. The effectiveness of fomepizole in preserving visual acuity and resolving metabolic acidosis without significant adverse effects positions it as a safe and effective treatment for methanol poisoning (Brent, McMartin, Phillips, Aaron, & Kulig, 2001).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1H-imidazol-2-yl(pyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6,8,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKRKXXHKDRMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=NC=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazol-2-yl(pyridin-3-yl)methanol |
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